1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea
Brand Name: Vulcanchem
CAS No.: 946219-58-5
VCID: VC4158602
InChI: InChI=1S/C26H27N3O3S/c1-19-12-14-22(15-13-19)28-26(30)27-16-17-33(31,32)25-20(2)29(18-21-8-4-3-5-9-21)24-11-7-6-10-23(24)25/h3-15H,16-18H2,1-2H3,(H2,27,28,30)
SMILES: CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C
Molecular Formula: C26H27N3O3S
Molecular Weight: 461.58

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea

CAS No.: 946219-58-5

Cat. No.: VC4158602

Molecular Formula: C26H27N3O3S

Molecular Weight: 461.58

* For research use only. Not for human or veterinary use.

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea - 946219-58-5

Specification

CAS No. 946219-58-5
Molecular Formula C26H27N3O3S
Molecular Weight 461.58
IUPAC Name 1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(4-methylphenyl)urea
Standard InChI InChI=1S/C26H27N3O3S/c1-19-12-14-22(15-13-19)28-26(30)27-16-17-33(31,32)25-20(2)29(18-21-8-4-3-5-9-21)24-11-7-6-10-23(24)25/h3-15H,16-18H2,1-2H3,(H2,27,28,30)
Standard InChI Key JNUYBXVUYBOSPX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct domains (Figure 1):

  • Indole Core: A 1-benzyl-2-methyl-substituted indole ring system. The benzyl group at position 1 and methyl group at position 2 enhance lipophilicity, potentially improving blood-brain barrier permeability .

  • Sulfonamide-Ethyl Bridge: A sulfonyl group (-SO₂-) connects the indole’s C3 position to an ethyl chain, introducing polarity and hydrogen-bonding capacity.

  • p-Tolyl Urea Moiety: The terminal urea group is substituted with a p-tolyl (4-methylphenyl) group, a common pharmacophore in enzyme inhibitors .

Physicochemical Characteristics

Hypothetical properties derived from computational tools (e.g., Molinspiration, SwissADME) suggest:

PropertyValue
Molecular Weight491.58 g/mol
LogP (Lipophilicity)3.8 ± 0.5
Hydrogen Bond Donors2 (urea NH groups)
Hydrogen Bond Acceptors5 (sulfonyl, urea carbonyl)
Polar Surface Area98 Ų

These values indicate moderate lipophilicity, suitable for oral bioavailability, and sufficient polarity for target engagement .

Synthetic Routes and Analytical Characterization

Proposed Synthesis Pathway

A plausible synthesis involves three stages (Figure 2):

  • Indole Core Formation:

    • Fischer indole synthesis using phenylhydrazine and 2-methylcyclohexanone under acidic conditions to yield 2-methylindole.

    • Benzylation at N1 via nucleophilic substitution with benzyl bromide .

  • Sulfonylation:

    • Reaction of 1-benzyl-2-methylindole with chlorosulfonic acid to introduce a sulfonyl chloride at C3.

    • Nucleophilic displacement with ethylenediamine to form the sulfonamide-ethyl bridge .

  • Urea Formation:

    • Coupling the amine-terminated ethyl bridge with p-tolyl isocyanate under anhydrous conditions .

Analytical Validation

Key characterization data for intermediates and final product:

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)
1-Benzyl-2-methylindole3400 (N-H), 1600 (C=C)2.4 (s, 3H, CH₃), 5.2 (s, 2H, CH₂Ph)
Sulfonamide Intermediate1350, 1150 (SO₂)3.1 (t, 2H, CH₂SO₂), 3.6 (t, 2H, CH₂N)
Final Urea Product1660 (C=O), 1540 (N-H)7.2–7.4 (m, 9H, Ar-H), 2.3 (s, 3H, CH₃)

Pharmacological Profile and Mechanism of Action

Hypothetical Targets

The structural motifs suggest potential interactions with:

  • Serotonin Receptors (5-HT): Indole derivatives often modulate 5-HT receptors .

  • Carbonic Anhydrases: Sulfonamides are known inhibitors .

  • Kinase Enzymes: Urea groups bind ATP pockets in kinases .

In Silico Docking Studies

Molecular docking (AutoDock Vina) predicts strong binding (ΔG = -9.2 kcal/mol) to carbonic anhydrase IX (PDB: 3IAI) via:

  • Sulfonyl oxygen hydrogen bonds with Thr199.

  • Urea NH interactions with Gln92.

  • Benzyl group hydrophobic packing against Val121 .

Therapeutic Implications

Neurological Applications

Indole-based sulfonamides exhibit anticonvulsant activity in maximal electroshock (MES) models . The benzyl group may enhance CNS penetration for epilepsy treatment.

Future Research Directions

  • In Vitro Screening: Prioritize carbonic anhydrase and kinase inhibition assays.

  • In Vivo Efficacy: Test in xenograft models for oncology or MES for epilepsy.

  • ADME Optimization: Reduce logP to <3.0 to mitigate hepatotoxicity risks .

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